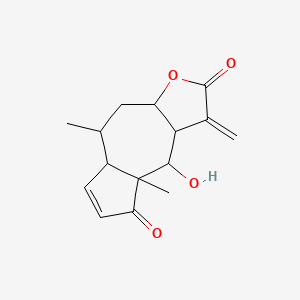
Sample A of helenalin
Overview
Description
Sample A of helenalin is a sesquiterpene lactone, a naturally occurring compound found in various plants, particularly in the Asteraceae family. Helenalin is known for its toxic properties, but it also exhibits significant anti-inflammatory and anti-neoplastic effects. It is primarily found in plants like Arnica montana and Arnica chamissonis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Helenalin can be extracted from plants using organic solvents like chloroform. The extraction process involves macerating the plant material and then subjecting it to solvent extraction. The crude extract is then purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production of helenalin typically involves large-scale extraction from plant sources. The process includes harvesting the plants, drying them, and then using solvents to extract the compound. The extract is then purified to obtain helenalin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Helenalin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound has two reactive groups: α-methylene-γ-butyrolactone and a cyclopentenone group, which can undergo Michael addition reactions .
Common Reagents and Conditions
Substitution: Michael addition reactions with thiol groups, such as those in cysteine-containing proteins, are common.
Major Products
The major products formed from these reactions include various hydroxylated and reduced metabolites, such as 14-hydroxyhelenalin and 9-hydroxyhelenalin .
Scientific Research Applications
Helenalin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sesquiterpene lactones and their reactivity.
Biology: Investigated for its effects on cellular processes, including apoptosis and oxidative stress.
Medicine: Explored for its potential as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Helenalin exerts its effects primarily through the inhibition of key enzymes and the induction of oxidative stress. It interacts with proteins by forming covalent bonds with thiol groups, disrupting their function . The compound also increases reactive oxygen species levels, decreases mitochondrial membrane potential, and triggers endoplasmic reticulum stress . These actions lead to the deactivation of the NF-κB pathway, promoting cell death in cancer cells .
Comparison with Similar Compounds
Helenalin is part of the sesquiterpene lactone family, which includes compounds like parthenolide, costunolide, and alantolactone . Compared to these compounds, helenalin is unique due to its specific reactivity with thiol groups and its potent anti-inflammatory and anti-neoplastic properties . While other sesquiterpene lactones also exhibit similar biological activities, helenalin’s distinct molecular structure and reactivity make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOPMNVFLSSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871934 | |
| Record name | 4-Hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73680-94-1, 5945-41-5 | |
| Record name | Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-4-hydroxy-3-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexicanin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)
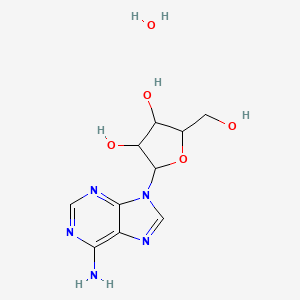
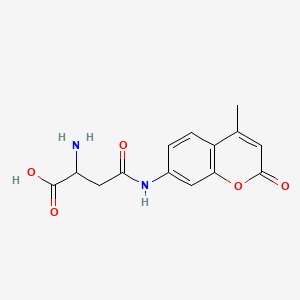

![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
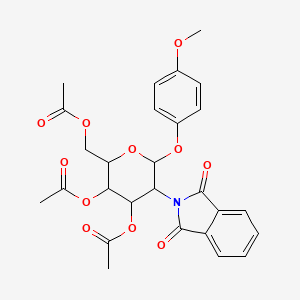

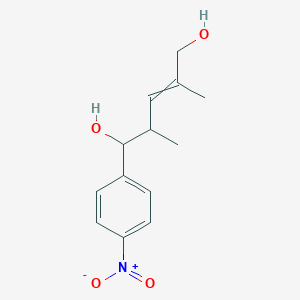
![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)

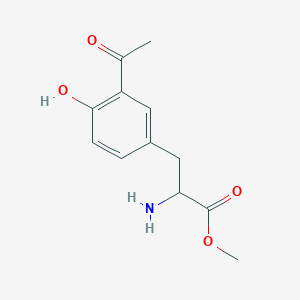
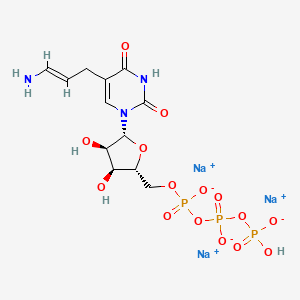
![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
